3-Ethoxy-2,4-difluorobenzyl bromide

Beschreibung

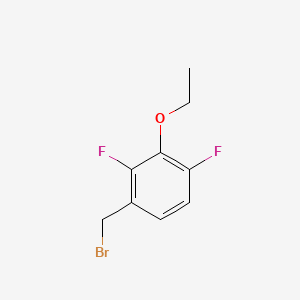

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXYRQBXOYISBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255947 | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-22-1 | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 2,4 Difluorobenzyl Bromide and Analogous Fluorinated Benzyl Bromides

Overview of Halogenation Strategies for Benzylic Positions

Benzylic halogenation is a fundamental reaction in organic synthesis that introduces a halogen atom onto the carbon atom adjacent to an aromatic ring. chemrxiv.org This transformation is highly valued because the resulting benzyl (B1604629) halides are reactive intermediates for nucleophilic substitution and organometallic reactions. nih.gov The high regioselectivity of this reaction is attributed to the resonance stabilization of the benzylic radical intermediate formed during the process. nsf.gov

The most common approach for benzylic bromination involves a free-radical chain reaction. This can be initiated using elemental bromine with heat or light, or more conveniently and selectively with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or under photochemical conditions. nsf.gov The use of NBS is often preferred as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic addition to the aromatic ring.

Alternative brominating agents have been developed to enhance selectivity and safety. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), when used with a catalyst like zirconium(IV) chloride, can prevent the competing bromination of the aromatic ring that is sometimes observed with other methods. researchgate.net Another alternative is the use of bromotrichloromethane (B165885) (BrCCl₃) under photochemical conditions, which serves as an effective bromine source for benzylic halogenation. nih.gov

Table 1: Common Reagents for Benzylic Bromination

| Reagent | Initiator/Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Most common reagent; maintains low Br₂ concentration, minimizing side reactions. nsf.gov |

| Bromotrichloromethane (BrCCl₃) | Light (hν), often with a photosensitizer | Underutilized alternative to NBS; readily available. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Catalytic ZrCl₄ | Can prevent competing aromatic ring bromination. researchgate.net |

| Elemental Bromine (Br₂) | Heat (Δ) or Light (hν) | Less selective; can lead to aromatic bromination or over-halogenation. |

| Hydrobromic Acid (HBr) | With an oxidizing agent (e.g., H₂O₂) in continuous flow | Can be used for efficient and safe bromination. acs.org |

Precursor Synthesis and Functional Group Interconversions Leading to 3-Ethoxy-2,4-difluorobenzyl bromide

The direct bromination of 3-ethoxy-2,4-difluorotoluene is the most straightforward route. However, functional group interconversions from corresponding alcohols or aldehydes provide alternative and often highly efficient pathways.

A common and reliable method for synthesizing benzyl bromides is the substitution of a benzylic alcohol. The precursor, 3-ethoxy-2,4-difluorobenzyl alcohol, can be converted to this compound using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under anhydrous conditions. nih.gov

Alternatively, the target compound can be synthesized directly from the corresponding aromatic aldehyde. A notable method is the reductive bromination of aromatic aldehydes using alkylboron dibromides. For example, isopinocampheyl boron dibromide has been shown to convert aromatic aldehydes into their respective benzyl bromides in excellent yields at room temperature. youtube.com This approach offers a direct conversion from the aldehyde functional group to the benzyl bromide.

A more advanced and atom-economical strategy involves the difunctionalization of styrenes through a photoinduced Atom Transfer Radical Addition (ATRA) process. researchgate.netacs.org This method allows for the generation of fluorinated benzyl bromides from a corresponding styrene (B11656) precursor, such as 3-ethoxy-2,4-difluorostyrene. nih.gov

The proposed mechanism begins with a photocatalyst which, upon excitation by light, reduces an α-bromo-α-fluorocarbonyl compound to generate an α-fluorocarbonyl radical. This radical then adds to the styrene double bond, creating a stable benzylic radical intermediate. This intermediate subsequently undergoes a halogen-atom transfer (XAT) with the initial bromo-compound to yield the final fluorinated benzyl bromide product and regenerate the radical species for the chain cycle. nih.gov This method is distinguished by its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov

Optimization of Reaction Conditions for Bromination and Selectivity Control

A primary challenge in benzylic bromination is controlling selectivity, particularly preventing over-bromination which leads to the formation of dibrominated and tribrominated impurities. researchgate.net The mono- versus di-bromination selectivity is often intrinsic to the substrate, but can be heavily influenced by reaction parameters. acs.org

Continuous flow chemistry has emerged as a powerful tool for optimizing these reactions. By precisely controlling parameters such as residence time, temperature, and stoichiometry, selectivity can be significantly improved. For instance, in photochemical brominations, shorter residence times (high flow rates) can favor the desired mono-brominated product. acs.org

Table 2: Illustrative Optimization of Photochemical Benzylic Bromination in Continuous Flow

| Entry | Residence Time (s) | Temperature (°C) | Bromine Equiv. | Conversion (%) | Notes |

| 1 | 10 | 25 | 1.1 | ~10 | Low conversion at very short residence time. bohrium.com |

| 2 | 24 | 25 | 1.1 | 81 | Increased residence time significantly improves conversion. bohrium.com |

| 3 | 24 | 40 | 1.1 | 88 | Increasing temperature further boosts conversion. bohrium.com |

| 4 | 24 | 25 | 1.2 | 77 | Increasing bromine equivalents does not necessarily improve conversion. bohrium.com |

| 5 | 24 | 25 | 1.04 | 60 | Insufficient bromine leads to lower conversion. bohrium.com |

The quality of reagents is also critical. Lots of N-bromosuccinimide (NBS) with higher levels of bromine (Br₂) or HBr impurities can exhibit increased reactivity, potentially leading to a higher percentage of dibromide byproducts. researchgate.net Therefore, careful selection of reagents or continuous addition of the brominating agent as a slurry can help maintain low concentrations of radical species and minimize impurity formation. researchgate.net

Considerations for Scalable Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and environmental impact. Traditional batch photochemical reactors are often difficult to scale up due to issues with light penetration and heat management.

Continuous-flow protocols offer a robust solution to these challenges. By using reactors made of transparent materials like fluorinated ethylene (B1197577) polymer (FEP) tubing, efficient irradiation of the reaction mixture can be achieved. This methodology allows for safe, scalable, and highly efficient production. For example, scalable procedures for light-induced benzylic brominations have been developed that can achieve throughputs of many millimoles per hour, and in some cases, kilograms per hour. bohrium.com

Reactivity and Mechanistic Investigations of 3 Ethoxy 2,4 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions of the Benzylic Bromide Moiety

The reactivity of 3-ethoxy-2,4-difluorobenzyl bromide is dominated by the chemistry of the benzylic bromide group. Benzylic halides are known to be particularly reactive towards nucleophilic displacement reactions. datapdf.com This heightened reactivity is attributed to the electrophilic nature of the benzylic carbon and the ability of the bromide ion to function as an effective leaving group. datapdf.com The adjacent aromatic ring plays a crucial role in stabilizing the transition states of both SN1 and SN2 reactions, thereby increasing the rate of substitution. In an SN1 mechanism, the formation of a benzylic carbocation is stabilized by resonance with the phenyl ring. stackexchange.com For an SN2 reaction, the aromatic ring stabilizes the transition state through resonance effects, even though a full positive charge does not develop on the benzylic carbon.

The conversion of benzylic bromides to benzylic fluorides is a significant transformation in synthetic organic chemistry, as fluorinated molecules have unique properties valuable in various fields. researchgate.net This halogen exchange reaction involves the nucleophilic displacement of the bromide ion by a fluoride ion.

A variety of reagents have been developed for the fluorination of benzylic halides. The choice of fluorinating agent is critical and can significantly impact the reaction's efficiency and selectivity. Reagents are broadly classified as nucleophilic or electrophilic fluorinating agents. For halogen exchange reactions on a benzyl (B1604629) bromide, a nucleophilic fluoride source is required.

One such reagent is [IPrH][F(HF)₂], which has been shown to be a highly selective and soluble reagent for the microwave-assisted fluorination of substrates including benzyl bromides. organic-chemistry.org Another class of reagents includes aminophosphonium salts, which can catalyze halogen exchange reactions with alkali metal fluorides like potassium fluoride under relatively mild conditions. google.com

The following table summarizes the performance of different types of fluorinating agents for the conversion of benzylic halides to benzylic fluorides.

| Fluorinating Reagent/System | Substrate Type | Conditions | Outcome |

| [IPrH][F(HF)₂] | Benzyl bromides, iodides, chlorides | Microwave irradiation | Highly selective fluorination |

| Selectfluor | Benzylic C-H bonds | Photocatalysis (e.g., with Xanthone) | Radical fluorination to form benzyl fluorides |

| N-Fluorobenzenesulfonimide (NFSI) | Benzylic C-H bonds | Cu-catalysis | Site-selective transformation into various groups via the fluoride intermediate |

| Alkali Metal Fluorides (e.g., KF) | Haloaromatic compounds | Catalysis (e.g., aminophosphonium salts) | Halogen exchange under mild conditions |

This table presents a summary of findings on fluorination reactions for benzylic systems. organic-chemistry.orggoogle.com

The conditions under which a halogen exchange reaction is performed are crucial for its success. Factors such as the solvent, temperature, and reaction time can dramatically influence both the rate of reaction and the selectivity of the process. For instance, in halogen exchange reactions catalyzed by aminophosphonium salts, reaction temperatures typically range from 120°C to 250°C, with reaction periods between 2 to 48 hours. google.com

The choice of solvent is also critical. Protic solvents, like methanol, can participate in the reaction and may favor SN1 pathways by stabilizing both the carbocation intermediate and the leaving group. stackexchange.com Aprotic solvents, such as acetonitrile, are often used for SN2 reactions. organic-chemistry.org Continuous-flow protocols using acetonitrile as a solvent have been developed for the radical bromination of benzylic compounds, avoiding hazardous chlorinated solvents. organic-chemistry.org A similar approach could be envisioned for fluorination. The concentration of the nucleophile is also a key parameter; for example, the rate of halogen exchange between a benzyl chloride and sodium iodide is dependent on the concentration of the iodide salt. datapdf.com

Benzylic halides can react via both SN1 and SN2 mechanisms, and the preferred pathway is often dictated by the substitution pattern of the benzylic carbon, the nature of the nucleophile, and the solvent. stackexchange.com Primary benzylic halides typically favor an SN2 pathway. However, the stability of the benzylic carbocation means that an SN1 pathway is also highly plausible, especially with weak nucleophiles in polar, protic solvents. stackexchange.com

For this compound, which is a primary benzylic bromide, an SN2 mechanism would be expected to be competitive. Kinetic studies on the reaction of benzylamines with benzyl bromide in methanol showed that the reaction follows a second-order path, consistent with an SN2-type transition state. researchgate.net Electron-donating groups on the nucleophile were found to increase the reaction rate, while electron-withdrawing groups decreased it. researchgate.net

Conversely, the resonance stabilization of the benzylic carbocation can lower the activation energy for SN1 reactions. The presence of a weak nucleophile, such as methanol, makes an SN1 pathway more likely, where the rate-determining step is the formation of the carbocation. stackexchange.com Kinetic and product analysis of some iron-catalyzed benzylic fluorinations support a mechanism involving hydrogen atom transfer followed by a fluorine radical rebound, which represents a different mechanistic pathway altogether. researchgate.net

The table below outlines the characteristics of the primary mechanistic pathways for nucleophilic substitution at a benzylic center.

| Mechanism | Rate Law | Intermediate | Stereochemistry | Favored by |

| SN1 | Rate = k[Substrate] | Carbocation | Racemization | Weak nucleophiles, polar protic solvents, stabilized carbocation |

| SN2 | Rate = k[Substrate][Nucleophile] | Pentacoordinate Transition State | Inversion of configuration | Strong nucleophiles, polar aprotic solvents, unhindered substrate |

This table summarizes the key features of SN1 and SN2 reaction mechanisms at benzylic positions. stackexchange.comresearchgate.net

The benzylic bromide in this compound can be displaced by a wide array of nucleophiles, not just fluoride. This allows for the introduction of various functional groups at the benzylic position.

Nitrogen and sulfur-based nucleophiles are effective for substitution reactions with benzylic halides. libretexts.org For example, reactions of benzyl bromide with N-substituted benzylamines have been studied and shown to proceed via an SN2 mechanism to form dibenzyl alkyl amines. researchgate.net

Reactions with Other Nucleophiles

Cross-Coupling Reactions Utilizing the Benzylic Bromide

The benzylic bromide functional group in this compound serves as an excellent handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic scaffolds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. In the context of this compound, the Suzuki and Sonogashira reactions are of particular importance for the introduction of aryl and alkynyl groups, respectively.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction would typically involve its coupling with an arylboronic acid or ester. The general catalytic cycle involves oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired diarylmethane derivative and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction with this compound would lead to the formation of a substituted benzyl alkyne. The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after the oxidative addition of the benzyl bromide.

While specific experimental data for this compound is not extensively reported in publicly available literature, the reactivity of similar benzyl halides in these reactions is well-documented. nih.gov The following table provides hypothetical yet plausible data for the Suzuki and Sonogashira coupling reactions of this compound based on known trends for substituted benzyl bromides.

Table 1: Hypothetical Data for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 88 |

| 3 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 50 | 78 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 60 | 82 |

Impact of Fluorine and Ethoxy Substituents on Coupling Efficiency and Regioselectivity

The electronic and steric properties of the substituents on the aromatic ring of this compound play a critical role in modulating its reactivity in cross-coupling reactions.

The two fluorine atoms are strongly electron-withdrawing groups. Their presence is expected to increase the electrophilicity of the benzylic carbon, making the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This can lead to faster reaction rates compared to non-fluorinated analogues. However, the fluorine atom at the ortho position (C2) can also exert a steric effect, potentially hindering the approach of the bulky palladium catalyst.

In terms of regioselectivity , for the given substitution pattern, there is only one benzylic bromide, so regioselectivity issues related to the position of coupling on the benzyl moiety are not a concern. However, in cases where the coupling partner has multiple reactive sites, the electronic nature of the substituted benzyl bromide can influence the regiochemical outcome. The electron-withdrawing fluorine atoms may favor coupling at more electron-rich positions of the coupling partner.

Radical and Electron Transfer Processes

Beyond transition metal-catalyzed reactions, this compound can also participate in reactions involving single-electron transfer (SET) processes, such as electrochemical reductive dehalogenation. These reactions proceed through radical and/or anionic intermediates.

Electrochemical Reductive Dehalogenation and Fluoroalkene Formation

Electrochemical reduction offers a powerful method for the cleavage of the carbon-bromine bond in this compound. This process involves the transfer of electrons from an electrode to the molecule, initiating a cascade of reactions.

The initial step is a single-electron transfer to the C-Br antibonding orbital, leading to the cleavage of the C-Br bond and the formation of a benzylic radical and a bromide anion. nih.gov This benzylic radical is a key intermediate that can undergo further reactions. Depending on the reaction conditions, such as the electrode potential and the presence of proton donors, the benzylic radical can be further reduced to a carbanion. nih.gov

In the absence of efficient trapping agents, the benzylic radical can dimerize to form the corresponding bibenzyl derivative. However, in the presence of a suitable proton source, the carbanion can be protonated to yield 1-ethoxy-2,4-difluoro-3-methylbenzene. A potential side reaction, particularly with the presence of an ortho-fluoro substituent, is the elimination of a fluoride ion from the carbanion to form a fluoroalkene (a xylylene intermediate), which can then polymerize or react with other species in the medium.

The generation of a carbanion (benzyl anion) from this compound via electrochemical reduction typically proceeds through a stepwise mechanism. nih.gov

First Electron Transfer and Bond Cleavage: The benzyl bromide molecule diffuses to the cathode surface and accepts an electron into its lowest unoccupied molecular orbital (LUMO), which has significant C-Br σ* character. This leads to the formation of a transient radical anion, which rapidly dissociates to give a benzylic radical and a bromide ion.

Ar-CH₂Br + e⁻ → [Ar-CH₂Br]•⁻ → Ar-CH₂• + Br⁻

Second Electron Transfer: The resulting benzylic radical is more easily reduced than the starting benzyl bromide. It can therefore accept a second electron from the cathode to form a benzylic carbanion.

Ar-CH₂• + e⁻ → Ar-CH₂⁻

The stability of the generated carbanion is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms can help to stabilize the negative charge on the benzylic carbon through their inductive effect, making the second reduction step more favorable.

The sequential formation of a radical intermediate followed by its conversion to an ionic species (a carbanion in this case) is a classic example of a radical-polar crossover . nih.govsnnu.edu.cnuni-regensburg.de This concept is crucial for understanding the reactivity of benzylic systems under reductive conditions.

In the context of the electrochemical reduction of this compound, the initial single-electron transfer generates a radical species. This radical can participate in typical radical reactions. However, if the electrode potential is sufficiently negative, a second single-electron transfer occurs, leading to the formation of a carbanion. This carbanion is a polar, nucleophilic species and will undergo characteristic ionic reactions, such as protonation or reaction with other electrophiles.

The crossover from radical to polar reactivity allows for a diverse range of chemical transformations. For instance, by controlling the reaction conditions, one could favor either radical dimerization or carbanion-based reactions. The presence of the fluorine and ethoxy substituents will influence the reduction potentials and the stability of the radical and anionic intermediates, thereby affecting the efficiency and outcome of the radical-polar crossover process.

Substituent Effects on Reactivity: Hammett Analysis and Electronic Modulation

The reactivity of benzyl halides is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituent effects can be quantitatively assessed using linear free-energy relationships (LFERs), most notably the Hammett equation. This analysis provides valuable insights into the reaction mechanism by correlating reaction rates with the electron-donating or electron-withdrawing properties of the substituents.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted benzyl bromide.

k₀ is the rate constant for the reaction of the unsubstituted benzyl bromide.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (positive σ values), while a negative ρ value indicates that the reaction is favored by electron-donating groups (negative σ values). The magnitude of ρ reflects the extent of charge development in the transition state.

For nucleophilic substitution reactions of benzyl bromides, the Hammett plot (a plot of log(k/k₀) versus σ) can be complex. Often, a non-linear, V-shaped or curved plot is observed. This curvature is indicative of a change in the reaction mechanism as the electronic nature of the substituent is varied.

Electron-donating groups (EDGs) stabilize the formation of a benzylic carbocation intermediate, thus favoring an S(_N)1-like mechanism. This side of the Hammett plot typically shows a large negative ρ value.

Electron-withdrawing groups (EWGs) destabilize the carbocation intermediate, making the S(_N)1 pathway less favorable. Instead, a direct nucleophilic attack on the benzylic carbon via an S(_N)2-like mechanism is preferred. This portion of the plot usually has a smaller, positive ρ value, reflecting the stabilization of the electron-rich S(_N)2 transition state by EWGs.

In the case of This compound , the substituents—one ethoxy group and two fluorine atoms—exert a combination of inductive and resonance effects that modulate the reactivity of the benzylic carbon.

4-Fluoro group: The fluorine atom at the para position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). Like the ethoxy group, it also has lone pairs that can be donated to the ring via resonance (+R). For halogens, the inductive effect typically outweighs the resonance effect, making the para-fluoro group a net electron-withdrawing substituent, albeit a deactivating ortho-para director in electrophilic aromatic substitution.

2-Fluoro group: The ortho-fluoro substituent introduces additional complexity due to its proximity to the reaction center. It exerts a strong electron-withdrawing inductive effect (-I). However, ortho-substituents can also introduce steric hindrance, which can affect the approach of the nucleophile in an S(_N)2 reaction or the geometry of the carbocation in an S(_N)1 reaction. The analysis of ortho-substituent effects often requires the use of modified Hammett-type equations, such as the Taft equation, which separates polar and steric effects.

The combined electronic influence of these substituents on the reactivity of this compound can be predicted by considering their respective Hammett substituent constants (σ).

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |

| Ethoxy (-OCH₂CH₃) | meta (3) | -I | +R | σ(_m) ≈ +0.1 |

| Fluoro (-F) | para (4) | -I | +R | σ(_p) = +0.06 |

| Fluoro (-F) | ortho (2) | -I | +R | σ(_o) (estimated) ≈ +0.2 to +0.4 |

Note: The σ value for an ortho-substituent is an estimation, as it can be influenced by steric factors and may vary depending on the reaction.

The presence of two fluorine atoms, particularly at the ortho and para positions, along with a meta-ethoxy group, results in a net electron-withdrawing effect on the benzene (B151609) ring. This electronic modulation would be expected to disfavor the formation of a carbocation intermediate, thus suggesting that nucleophilic substitution reactions of this compound are likely to proceed through an S(_N)2 or a borderline S(_N)1-S(_N)2 mechanism.

Applications of 3 Ethoxy 2,4 Difluorobenzyl Bromide in Organic Synthesis and Advanced Materials

Building Block for the Synthesis of Complex Fluorinated Organic Molecules

3-Ethoxy-2,4-difluorobenzyl bromide serves as an essential building block for creating intricate organic molecules that contain fluorine. The presence of fluorine in organic compounds can significantly alter their physical, chemical, and biological properties, including stability, lipophilicity, and metabolic resistance. sigmaaldrich.com This makes such compounds highly desirable in various fields of chemical research and development. The reactivity of the bromomethyl group makes this compound an ideal intermediate for introducing the 3-ethoxy-2,4-difluorobenzyl moiety into a target structure through various chemical reactions.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound is frequently used as an intermediate in the synthesis of potential pharmaceutical and agrochemical agents. It is estimated that approximately 25% of licensed herbicides and 30% of new approved drugs contain at least one fluorine atom, highlighting the importance of fluorinated building blocks in these sectors. sigmaaldrich.com The specific substitution pattern of this compound provides a unique structural motif that can be explored for developing new active ingredients.

The primary utility of this compound in constructing bioactive scaffolds stems from the high reactivity of its bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows chemists to attach the 3-ethoxy-2,4-difluorobenzyl fragment to various molecular backbones, such as those containing amine, thiol, or alkoxide nucleophiles. This derivatization is a key step in building complex molecules with the potential for biological activity. The fluorine atoms and the ethoxy group on the aromatic ring can further modulate the electronic properties and binding interactions of the final molecule, which is crucial for optimizing the efficacy of drug candidates.

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile (e.g., amines, thiols, alkoxides), forming new carbon-heteroatom bonds. This is the primary reaction for incorporating the benzyl (B1604629) moiety. |

| Oxidation | The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid under specific conditions. |

| Reduction | The bromomethyl group can be reduced to a methyl group. |

A significant application of this compound is in the synthesis of enzyme and kinase inhibitors. Kinase inhibitors are a major class of drugs, particularly in oncology. Research has demonstrated the use of this compound in synthesizing substituted pyrazole (B372694) derivatives that act as inhibitors of Bub1 (Budding uninhibited by benzimidazoles 1) kinase. In these syntheses, the benzyl bromide functionality reacts with a nitrogen atom of a pyrazole ring to form a new, stable carbon-nitrogen bond, thereby attaching the specific fluorinated benzyl group to the heterocyclic core of the inhibitor. Pyrazole derivatives themselves are known to be potent inhibitors of various kinases and other enzymes. nih.govsci-hub.senih.gov

Precursor for Specialty Chemicals and Functional Materials

Beyond the life sciences, this compound is a precursor for the production of specialty chemicals and advanced functional materials. The introduction of fluorinated groups into polymers and other materials can enhance properties such as thermal stability and chemical resistance, or confer specific optical or electronic characteristics. sigmaaldrich.com The unique combination of fluorine and ethoxy substituents on the benzyl group makes it a valuable component for creating materials with tailored properties for use in fields like electronics or advanced coatings. sigmaaldrich.combldpharm.com

Advanced Spectroscopic and Computational Investigations of 3 Ethoxy 2,4 Difluorobenzyl Bromide

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

The dynamic nature of reactions involving 3-Ethoxy-2,4-difluorobenzyl bromide calls for advanced spectroscopic methods that can track the transformation of reactants into products and identify fleeting intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Modern NMR techniques offer a real-time window into the course of a chemical reaction. numberanalytics.comox.ac.ukiastate.edu For reactions involving this compound, time-resolved NMR spectroscopy can be employed to monitor the disappearance of starting material and the appearance of products. nih.gov By acquiring a series of spectra at regular intervals, the concentration of each species can be quantified over time, allowing for the determination of reaction kinetics. ox.ac.uk

For instance, in a nucleophilic substitution reaction, the characteristic ¹H NMR signal of the benzylic protons (CH₂Br) in this compound would be expected to decrease in intensity, while new signals corresponding to the benzylic protons of the product would emerge and grow. nih.gov Similarly, ¹⁹F NMR spectroscopy would show shifts in the fluorine resonances as the chemical environment around the aromatic ring changes upon substitution. researchgate.net

Advanced NMR experiments, such as Exchange Spectroscopy (EXSY) or reaction-interrupted excitation transfer (ExTra) NMR, can provide even more detailed mechanistic information. rsc.org These techniques can be used to trace the fate of specific atoms throughout a reaction, helping to distinguish between different possible reaction pathways. rsc.org For example, in a reaction where a structural rearrangement is possible, 2D NMR experiments like COSY and HMBC can establish the connectivity of atoms in the final product, confirming the reaction mechanism. numberanalytics.com

Mass Spectrometry (MS):

Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those present at very low concentrations. rsc.orgnih.gov Electrospray Ionization (ESI-MS) is particularly well-suited for studying reactions in solution, as it can gently transfer ions from the liquid phase to the gas phase for analysis. nih.gov

In the context of reactions involving this compound, ESI-MS could be used to detect key intermediates such as benzylic carbocations, which may be formed in Sₙ1-type reactions. nih.gov The high reactivity of these intermediates makes them difficult to observe by other techniques, but their detection by MS can provide direct evidence for a stepwise reaction mechanism. rsc.org Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing structural information that can confirm their identity. beilstein-journals.org Novel benzyl (B1604629) rearrangement reactions have also been observed and characterized using ESI-MSⁿ techniques in related systems. beilstein-journals.org

The following table summarizes how advanced spectroscopic techniques could be applied to study a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻).

| Technique | Application | Expected Observations |

| Time-Resolved ¹H NMR | Reaction Kinetics | Decrease in the integral of the CH₂Br signal; Appearance and increase of a new CH₂-Nu signal. |

| Time-Resolved ¹⁹F NMR | Mechanistic Insight | Shifts in the fluorine signals, indicating changes in the electronic environment of the aromatic ring. |

| ESI-MS | Intermediate Detection | Observation of a peak corresponding to the [M-Br]⁺ carbocation in an Sₙ1 pathway. |

| MS/MS | Intermediate Characterization | Fragmentation pattern of the [M-Br]⁺ ion consistent with a benzylic carbocation structure. |

Theoretical Chemistry and Computational Modeling of this compound Reactions

Computational chemistry offers a powerful toolkit to complement experimental studies by providing a detailed, atomistic view of reaction mechanisms. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. sumitomo-chem.co.jp

DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound. rsc.org This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species can be used to determine the activation energy of the reaction, which is directly related to the reaction rate. sumitomo-chem.co.jp

For a nucleophilic substitution reaction, DFT calculations could be used to compare the energetics of a concerted Sₙ2 pathway versus a stepwise Sₙ1 pathway. researchgate.net The presence of both an electron-donating ethoxy group and electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound makes the prediction of the preferred pathway non-trivial. researchgate.netyoutube.com The ethoxy group would be expected to stabilize a benzylic carbocation intermediate, favoring an Sₙ1 mechanism, while the fluorine atoms would have a destabilizing inductive effect. researchgate.netyoutube.com

DFT calculations can provide detailed geometric information about the transition state, such as bond lengths and angles. oup.com In an Sₙ2 transition state, for example, the calculations would reveal the partial formation of the new bond to the nucleophile and the partial breaking of the carbon-bromine bond. The influence of substituents on the geometry and energy of the transition state can be systematically studied to understand their effect on reactivity. acs.org

The following table presents hypothetical DFT-calculated energy data for the Sₙ1 and Sₙ2 pathways of a reaction of this compound with a generic nucleophile.

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

| Sₙ1 | Reactants | 0.0 |

| Transition State 1 (Carbocation formation) | +18.5 | |

| Carbocation Intermediate | +12.0 | |

| Transition State 2 (Nucleophilic attack) | +13.5 | |

| Products | -10.0 | |

| Sₙ2 | Reactants | 0.0 |

| Transition State | +22.0 | |

| Products | -10.0 |

Note: These are hypothetical values for illustrative purposes.

Beyond elucidating reaction pathways, computational modeling can predict the reactivity and selectivity of this compound in various reactions. By calculating the activation energies for reactions with different nucleophiles, for example, their relative rates can be predicted.

In cases where multiple products can be formed, DFT calculations can be used to predict the major product by comparing the activation energies of the competing pathways. For instance, if a reaction could lead to substitution at different positions or to elimination as a side reaction, the calculated energy barriers for each pathway would indicate the most likely outcome.

Furthermore, if the reaction involves the formation of a new chiral center, computational methods can be used to predict the stereochemical outcome. frontiersin.org By modeling the transition states leading to the different stereoisomers, the one with the lower energy will correspond to the major product. This is particularly relevant for designing stereoselective syntheses. While this compound itself is not chiral, reactions at the benzylic carbon can create a stereocenter if the incoming nucleophile is part of a larger, asymmetric molecule.

Conclusion and Future Research Directions

Synthesis and Reactivity Profile of 3-Ethoxy-2,4-difluorobenzyl bromide: A Summary of Key Findings

The synthesis of this compound typically involves the bromination of the corresponding 3-ethoxy-2,4-difluorobenzyl alcohol. This transformation can be achieved using reagents such as hydrogen bromide or phosphorus tribromide under anhydrous conditions. The choice of solvent is critical, with polar aprotic solvents like dichloromethane (B109758) favoring the reaction. Alternative methods, such as radical bromination using hydrogen bromide and hydrogen peroxide, offer a cost-effective and scalable approach.

The reactivity of this compound is largely dictated by the highly reactive bromomethyl group. This functional group makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. The presence of two fluorine atoms on the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, further increasing its reactivity towards nucleophiles.

Key reaction types include:

Nucleophilic Substitution: The bromide can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Oxidation: The benzyl (B1604629) bromide can be oxidized to the corresponding aldehyde or carboxylic acid using suitable oxidizing agents.

Reduction: The bromomethyl group can be reduced to a methyl group.

Prospective Avenues for Novel Transformations and Derivatizations of this compound

The established reactivity of this compound opens the door for further exploration of novel chemical transformations. Future research could focus on:

Cross-Coupling Reactions: Investigating the utility of this compound in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could lead to the synthesis of complex molecular architectures.

Fluorination Reactions: Given the growing importance of fluorinated organic molecules, exploring further fluorination at the benzylic position could yield compounds with unique properties. nih.govbeilstein-journals.orgacs.orgbris.ac.uk Recent advancements in benzylic C(sp³)–H fluorination, including methods involving charge-transfer complexes and metal catalysis, provide a strong foundation for this research. nih.govbeilstein-journals.orgacs.org

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide efficient and atom-economical routes to novel compound libraries.

Potential for Expanded Applications in Medicinal and Agrochemical Discovery as a Key Intermediate

This compound serves as a crucial building block in the synthesis of biologically active molecules for both medicinal and agrochemical applications. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. bris.ac.ukresearchgate.net

Future applications could target:

Enzyme Inhibitors: The reactive benzyl bromide moiety can be used to covalently modify active sites of enzymes, making it a valuable tool for designing targeted inhibitors.

Receptor Ligands: The difluorinated ethoxy-substituted phenyl ring can be incorporated into molecules designed to interact with specific biological receptors.

Novel Scaffolds: Derivatization of this compound can lead to the creation of novel molecular scaffolds with potential for a wide range of biological activities. The synthesis of fluorinated benzyl ethers from fluorinated benzyl bromides has been explored as a way to create alternative protecting groups in oligosaccharide synthesis, which could have broader implications. wiserpub.com

Future Directions for Mechanistic Insight and Computational Design in Fluorinated Benzylic Systems

A deeper understanding of the reaction mechanisms involving fluorinated benzylic systems is crucial for the rational design of new synthetic methods and molecules. Future research in this area should include:

Mechanistic Studies: Detailed kinetic and mechanistic investigations of the reactions of this compound will provide valuable insights into the role of the fluorine and ethoxy substituents on its reactivity. acs.orgresearchgate.net Techniques such as in-situ reaction monitoring and isotopic labeling can be employed to elucidate reaction pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states, predict reaction outcomes, and understand the electronic effects of the fluorine and ethoxy groups. nih.govresearchgate.net Such studies can guide the development of more efficient and selective synthetic protocols.

Structure-Property Relationship Studies: A systematic investigation into how the position and number of fluorine atoms on the benzyl ring influence the physical and chemical properties of the resulting compounds is warranted. mdpi.com This knowledge will be invaluable for the rational design of new materials and bioactive molecules.

Q & A

Q. What are the established synthetic routes for 3-ethoxy-2,4-difluorobenzyl bromide, and how do solvent systems influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via bromination of a substituted benzyl alcohol or ether. For example, brominating 3-ethoxy-2,4-difluorobenzyl alcohol using HBr or PBr₃ in anhydrous conditions. Solvent choice significantly impacts yield: polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while ethers (e.g., THF) stabilize intermediates . Reaction monitoring via TLC (hexane:ethyl acetate, 4:1) is advised. Purification involves column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR (CDCl₃, δ 4.5–5.0 ppm for benzyl CH₂Br), ¹³C NMR (δ 30–35 ppm for C-Br), and ¹⁹F NMR (δ -110 to -120 ppm for fluorines). Compare with PubChem data for validation .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 251.07 .

- Elemental Analysis : Verify C, H, Br, F content (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation (hazard code H314: causes severe skin burns) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of ethoxy and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Ethoxy Group : Electron-donating (+M effect) activates the benzyl position but directs nucleophiles to para positions.

- Fluorine Substituents : Electron-withdrawing (-I effect) deactivates the ring but enhances leaving-group ability of bromide.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-ethoxybenzyl bromide) using kinetic studies (UV-Vis monitoring at 260 nm) .

Q. What strategies mitigate byproduct formation during Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C to minimize debromination.

- Molar Ratios : Maintain aryl bromide:boronic acid:catalyst at 1:1.2:0.05.

- Byproduct Analysis : Identify undesired homocoupling via GC-MS and adjust ligand (e.g., switch to SPhos for steric bulk) .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodological Answer :

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃; fluorine chemical shifts are sensitive to solvent polarity.

- Dynamic NMR : Use variable-temperature ¹⁹F NMR to detect conformational exchange (e.g., rotamers).

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Exothermicity Control : Use jacketed reactors with gradual reagent addition (e.g., HBr gas via bubbler) to manage heat.

- Moisture Sensitivity : Conduct reactions under argon with molecular sieves (3Å) in solvent.

- Yield Optimization : Pilot studies show >80% yield at 0.5 mol scale with continuous extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.